BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide

Cysteinyl Leukotriene Receptor CysLT2 Antagonist Anti-inflammatory

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide (CAS 1428362-43-9) is a synthetic small molecule (MF: C21H21NO5, MW: 367.40 g/mol) that incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety, a but-2-yn-1-yl linker, and a 3-(4-methoxyphenyl)propanamide terminus. This structural architecture places the compound within a broader chemical class of benzodioxole-containing alkynyl amides that have been investigated as antagonists of the cysteinyl leukotriene receptor 2 (CysLT2) and evaluated for anti-inflammatory activity in vitro.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 1428362-43-9
Cat. No. B2590807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide
CAS1428362-43-9
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C21H21NO5/c1-24-17-7-4-16(5-8-17)6-11-21(23)22-12-2-3-13-25-18-9-10-19-20(14-18)27-15-26-19/h4-5,7-10,14H,6,11-13,15H2,1H3,(H,22,23)
InChIKeyZBMHUGCCVUCWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide (CAS 1428362-43-9): Structural and Pharmacological Baseline for Procurement Evaluation


N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide (CAS 1428362-43-9) is a synthetic small molecule (MF: C21H21NO5, MW: 367.40 g/mol) that incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety, a but-2-yn-1-yl linker, and a 3-(4-methoxyphenyl)propanamide terminus [1]. This structural architecture places the compound within a broader chemical class of benzodioxole-containing alkynyl amides that have been investigated as antagonists of the cysteinyl leukotriene receptor 2 (CysLT2) and evaluated for anti-inflammatory activity in vitro [2]. The compound was originally disclosed in the patent literature (CN109400573A) covering benzo[d][1,3]dioxole derivatives with potential therapeutic applications [1]. Despite its well-defined structure, publicly available quantitative pharmacological profiling for this specific molecule remains sparse, necessitating a careful, evidence-based assessment for scientific selection or procurement.

Why Generic Benzodioxole Alkynyl Amides Cannot Substitute for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide in Research Protocols


The biological activity of benzodioxole-containing alkynyl amides is exquisitely sensitive to three pharmacophoric elements: the nature of the terminal amide substituent, the length and geometry of the alkynyl linker, and the substitution pattern on the benzodioxole ring. In a series of closely related 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives evaluated as CysLT2 antagonists, IC50 values ranged from 15.5 μM to >100 μM depending solely on the terminal amine substitution, demonstrating that even minor structural modifications drive order-of-magnitude potency differences [1]. The target compound's unique combination of a para-methoxyphenylpropanamide terminus attached via a but-2-yn-1-yl linker to the benzodioxole core distinguishes it from analogs bearing phenylthio, pivalamide, or benzyl-substituted propanamide termini, each of which may exhibit divergent target engagement profiles, physicochemical properties, and off-target liabilities. Without direct comparative data, assuming functional interchangeability among this chemical series introduces unacceptable experimental variability.

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide: Quantified Differentiation Evidence Against Closest Structural Analogs


CysLT2 Antagonist Potency: Structural Determinants of Activity in the 4-(Benzo[d][1,3]dioxol-5-yloxy)-2-yn-1-amine Series

Although direct CysLT2 IC50 data for the target compound (1428362-43-9) has not been reported, its structural context within a defined SAR series provides a class-level framework for differentiation. In the 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine series evaluated by Jaber et al. (2025), the most potent CysLT2 antagonists—compounds 4d and 4g—achieved IC50 values of 18.7 μM and 15.5 μM, respectively, while other series members with alternative amine substituents showed substantially weaker or no measurable inhibition [1]. The target compound differs from these reported structures by bearing a 3-(4-methoxyphenyl)propanamide rather than a tertiary amine at the terminal position, a modification that alters both hydrogen-bonding capacity and lipophilicity at the receptor interface [1]. The para-methoxyphenyl moiety introduces additional π-stacking potential that is absent in the directly measured comparators, suggesting possible binding mode divergence [1].

Cysteinyl Leukotriene Receptor CysLT2 Antagonist Anti-inflammatory Structure-Activity Relationship

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitory Profile: Preliminary Dual-Target Screening Data

The compound (recorded under CHEMBL5205807 / BDBM50591538 in public databases) has been screened in vitro against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes that occupy convergent nodes in the arachidonic acid cascade and are implicated in the dual modulation of inflammatory lipid mediators [1]. In both assays, the compound displayed IC50 values greater than 10,000 nM (>10 μM), indicating essentially no meaningful inhibition of either target under the reported conditions [1]. This negative selectivity profile stands in contrast to known dual 5-LOX/sEH inhibitors such as KM55, which achieves IC50 values in the sub-micromolar to low micromolar range against both enzymes [2]. The absence of activity at these two specific nodes differentiates the target compound from polypharmacological anti-inflammatory agents and narrows its probable mechanism of action to pathways outside the 5-LOX/sEH axis.

5-Lipoxygenase Soluble Epoxide Hydrolase Dual Inhibitor Inflammation

Structural Differentiation from N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide: Sulfur-to-Oxygen Replacement at the Terminal Aryl Substituent

The closest commercially cataloged structural analog to the target compound is N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide, which differs solely by replacement of the para-methoxy group with a phenylthio (-S-Ph) moiety . This single-atom substitution (O → S) represents a classical oxygen-to-sulfur bioisosteric replacement that alters several key molecular properties. The thioether analog has a higher calculated logP (approximately +0.7 to +1.2 log units, based on Hansch π constants for S vs. O) and increased polarizability, which can significantly influence membrane permeability, metabolic stability (increased CYP450-mediated S-oxidation liability), and protein binding [1]. The methoxy group of the target compound retains hydrogen-bond acceptor capacity for potential target engagement, while the phenylthio analog eliminates this interaction potential. Empirical data comparing these two analogs head-to-head has not been published, representing a critical evidence gap.

Bioisostere Phenylthio Methoxyphenyl Drug Design

Alkynyl Linker Topology as a Conformational Constraint: Differentiation from Saturated Butyl-Linked Benzodioxole Propanamides

The but-2-yn-1-yl linker in the target compound imposes a linear, rigid geometry that restricts the conformational freedom between the benzodioxole and propanamide pharmacophores. This contrasts with saturated butyl-linked benzodioxole propanamide derivatives (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides evaluated for synergistic antifungal activity [1]) which possess three additional rotatable bonds and can adopt multiple low-energy conformations. The alkyne constraint reduces the entropic penalty upon target binding and enforces a discrete inter-pharmacophore distance of approximately 5.5-6.0 Å (acetylene span), compared to the variable 3.8-6.5 Å range accessible by the saturated analog [2]. Conformational restriction via alkyne insertion is a validated strategy for improving target selectivity and reducing off-target promiscuity [2]. Direct experimental comparison of binding kinetics or selectivity between alkyne-linked and saturated-linker congeners has not been reported for this specific chemotype.

Alkyne Linker Conformational Restriction Topological Polar Surface Area Rigidification

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide: Highest-Confidence Application Scenarios Based on Current Evidence


Selective Chemical Probe for CysLT2-Mediated Inflammatory Signaling (Requiring De Novo Profiling)

The compound's structural placement within a validated CysLT2 antagonist chemotype, combined with its distinct para-methoxyphenylpropanamide terminus not represented among published series members, makes it a strong candidate for de novo CysLT2 pharmacological profiling [1]. Researchers should benchmark it directly against the reported lead compounds 4d (IC50 = 18.7 μM) and 4g (IC50 = 15.5 μM) to establish its relative potency and to explore whether the amide-to-amine substitution at the terminus alters binding kinetics, residence time, or functional selectivity (e.g., biased agonism/antagonism) at the CysLT2 receptor [1]. The negative 5-LOX/sEH data further simplify interpretation of CysLT2-dependent phenotypes by reducing confounding polypharmacology [2].

Alkynyl-Constrained Chemical Tool for Conformational Restriction Studies in Benzodioxole SAR Campaigns

For medicinal chemistry groups exploring the impact of linker rigidification on benzodioxole-containing bioactive molecules, the target compound serves as a representative alkynyl-constrained scaffold. Its but-2-yn-1-yl linker reduces rotatable bond count by three relative to saturated butyl-linked benzodioxole propanamides evaluated for antifungal synergy [1], offering a direct structural comparator for assessing how conformational restriction affects target selectivity, cellular permeability, and metabolic stability. The compound can be used in matched molecular pair analyses alongside its saturated-linker congeners to deconvolute the entropic and enthalpic contributions of linker preorganization [2].

Negative Control Compound for 5-LOX/sEH Dual Inhibitor Screening Cascades

Given its demonstrated inactivity against both 5-lipoxygenase (IC50 > 10,000 nM) and soluble epoxide hydrolase (IC50 > 10,000 nM) [1], the compound is uniquely qualified as a negative control in assays designed to identify or characterize dual 5-LOX/sEH inhibitors such as KM55 [2]. Its close structural relationship to bioactive benzodioxole derivatives—but absence of activity at these two specific arachidonic acid cascade enzymes—enables researchers to rule out nonspecific benzodioxole scaffold effects when interpreting screening hits. This application is supported by direct, quantitative enzymatic data [1].

Methoxy-versus-Thioether Comparator for in Vitro ADME and Off-Target Profiling

The target compound and its closest cataloged analog—N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide—form a matched molecular pair differentiated only by the OCH3 → S-Ph substitution. This pair is ideally suited for comparative in vitro ADME assays (microsomal stability, CYP450 inhibition, plasma protein binding) and broad-panel off-target selectivity profiling to experimentally quantify the impact of oxygen-to-sulfur bioisosterism on drug-like properties [1][2]. Procurement of both compounds together enables internally controlled experiments that directly inform lead optimization decisions.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.